3-(2-Methylphenyl)pyrrolidin-2-one
Description
3-(2-Methylphenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound featuring a pyrrolidinone core substituted with a 2-methylphenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it a versatile scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)10-6-7-12-11(10)13/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDLFZJWLBURKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its structural properties.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Size Variations
1-(3-Methylphenyl)pyrrolidin-2-one (Positional Isomer)
- Structure : Differs by the methyl group position (3-methylphenyl vs. 2-methylphenyl).
- Impact: Positional isomerism alters steric and electronic effects. For example, 1-(3-methylphenyl)pyrrolidin-2-one (CAS 24059-72-1) is used in synthetic intermediates but lacks reported bioactivity data .
Piperidinone Analogs (e.g., (E)-3-(2-methylbenzylidene)piperidin-2-one)
- Structure: Replaces pyrrolidinone with a six-membered piperidinone ring.
- In antifungal studies, piperidinone derivatives showed comparable activity to pyrrolidinones but with higher melting points (e.g., Pi4: 142–205°C), suggesting improved crystallinity .
Functional Group Modifications
4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one
- Structure: Adds an acetyl group to the pyrrolidinone nitrogen.
- No bioactivity data is available, but similar N-acylated pyrrolidinones are common in drug discovery for improved pharmacokinetics .
3-(Methoxymethyl)pyrrolidin-2-one
Pharmacologically Active Analogs
Arylpiperazine Derivatives (e.g., Compound 7 and 18)
- Structure: Incorporates arylpiperazine moieties linked to the pyrrolidinone core.
- Bioactivity: Compound 7 (1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one): High alpha1-adrenoceptor affinity (pKi = 7.13). Compound 18 (1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one): Alpha2-adrenoceptor selectivity (pKi = 7.29).
- Comparison : The 2-methylphenyl group in 3-(2-Methylphenyl)pyrrolidin-2-one may reduce piperazine-induced receptor affinity but improve blood-brain barrier penetration due to increased lipophilicity .
Antifungal Benzylidene Derivatives (e.g., Py30–Py34)
- Structure: Features benzylidene substituents on the pyrrolidinone ring.
- Bioactivity : Compounds like (E)-3-(2-chlorobenzylidene)pyrrolidin-2-one (Py30) exhibit antifungal activity against Colletotrichum orbiculare (MIC = 12.5 µg/mL). The 2-methylphenyl analog may show reduced potency compared to halogenated derivatives due to decreased electrophilicity .
Biological Activity
3-(2-Methylphenyl)pyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of 3-(2-Methylphenyl)pyrrolidin-2-one features a pyrrolidinone core with a methylphenyl substituent. This structural configuration is significant as it influences the compound's biological interactions.
1. Antioxidant Activity
Recent studies indicate that derivatives of pyrrolidin-2-one, including 3-(2-Methylphenyl)pyrrolidin-2-one, exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
2. Antimicrobial Properties
Pyrrolidine derivatives have shown promising antimicrobial activity against various pathogens. The presence of the methylphenyl group enhances this activity by improving the compound's lipophilicity and membrane penetration.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
3. Anticancer Activity
Research highlights the anticancer potential of pyrrolidine derivatives. For example, compounds with similar structures have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects.
The biological activities of 3-(2-Methylphenyl)pyrrolidin-2-one can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis.
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several pyrrolidine derivatives, including 3-(2-Methylphenyl)pyrrolidin-2-one, using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capability.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains revealed that 3-(2-Methylphenyl)pyrrolidin-2-one had a lower MIC compared to traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
